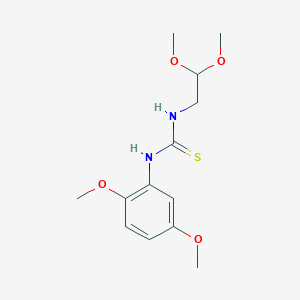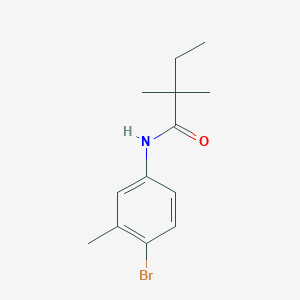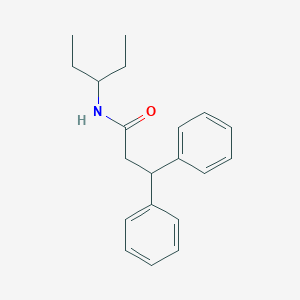
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been used in various scientific research studies. DMTU belongs to the class of thioureas and is commonly used as an antioxidant and a scavenger of reactive nitrogen species.
Mécanisme D'action
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea acts as an antioxidant by scavenging reactive nitrogen species, including peroxynitrite and nitric oxide. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can also inhibit the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide. By inhibiting nitric oxide synthase, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can reduce the production of reactive nitrogen species and protect against oxidative stress.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can protect against oxidative stress and reduce inflammation in various cell types. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can reduce the production of reactive nitrogen species and protect against ischemia-reperfusion injury. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is a relatively stable compound that can be easily synthesized in the laboratory. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is also relatively non-toxic and can be used in a variety of cell types and animal models. However, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has a relatively short half-life and may require multiple doses to achieve a therapeutic effect. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea may not be effective in all models of oxidative stress and may have different effects depending on the cell type or tissue being studied.
Orientations Futures
There are several future directions for research involving N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea. One potential area of research is the development of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea analogs that have a longer half-life and increased potency. Another area of research is the use of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea in combination with other antioxidants or therapies to enhance its protective effects. Furthermore, the use of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea in clinical trials for the treatment of oxidative stress-related diseases, such as heart disease and neurodegenerative disorders, is an area of active research.
Méthodes De Synthèse
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with thiocarbonyl diimidazole, or the reaction of 2,5-dimethoxyaniline with thiourea in the presence of sulfuric acid. The synthesis of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been extensively used in scientific research studies due to its ability to scavenge reactive nitrogen species and act as an antioxidant. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to protect against oxidative stress in various cell types, including neurons, endothelial cells, and cardiomyocytes. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory properties and can protect against ischemia-reperfusion injury.
Propriétés
Nom du produit |
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea |
|---|---|
Formule moléculaire |
C13H20N2O4S |
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
1-(2,2-dimethoxyethyl)-3-(2,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-9-5-6-11(17-2)10(7-9)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
Clé InChI |
YRZLLCRHSYTTLO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC(OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=S)NCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)






![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)

